(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
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Description
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H20N6OS and its molecular weight is 344.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
A similar compound, fezolinetant, is known to inhibit the neurokinin receptor . This receptor plays a crucial role in transmitting signals in the nervous system.
Mode of Action
Compounds with a similar structure have shown strong binding affinity and interaction with their targets . This interaction often results in changes in the target’s function, which can lead to various downstream effects.
Biochemical Pathways
Compounds with similar structures have been shown to affect growth and polysome assembly . These processes are part of larger biochemical pathways that regulate cell growth and protein synthesis.
Pharmacokinetics
The compound’s solubility in dmso suggests that it may be well-absorbed in the body. The compound’s predicted boiling point and density may also influence its distribution and metabolism.
Result of Action
Compounds with similar structures have been shown to stimulate growth and polysome assembly , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6OS/c1-11-15(24-20-17-11)16(23)22-8-6-21(7-9-22)14-10-12-4-2-3-5-13(12)18-19-14/h10H,2-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQMFQDHVOPPRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.